1-methanesulfonyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine-4-carboxamide
CAS No.: 1070959-98-6
Cat. No.: VC11938020
Molecular Formula: C19H27N3O4S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070959-98-6 |
|---|---|
| Molecular Formula | C19H27N3O4S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 1-methylsulfonyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H27N3O4S/c1-27(25,26)22-12-8-16(9-13-22)19(24)20-17-6-4-15(5-7-17)14-18(23)21-10-2-3-11-21/h4-7,16H,2-3,8-14H2,1H3,(H,20,24) |
| Standard InChI Key | NPHYOJHRZBRXFT-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound has the molecular formula C₁₉H₂₇N₃O₄S and a molecular weight of 393.5 g/mol . Its IUPAC name, 1-methylsulfonyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]piperidine-4-carboxamide, reflects the following structural components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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Methanesulfonyl group (-SO₂CH₃): Attached to the piperidine nitrogen, enhancing electrophilicity and potential hydrogen-bonding interactions .
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Phenyl substituent: Linked via a 2-oxoethyl spacer to a pyrrolidine ring, introducing conformational rigidity and hydrophobic interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₄S | |
| Molecular Weight | 393.5 g/mol | |
| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| InChI Key | NPHYOJHRZBRXFT-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
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Piperidine-4-carboxamide formation: Acylation of piperidine-4-carboxylic acid with aniline derivatives.
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Methanesulfonylation: Introduction of the -SO₂CH₃ group via reaction with methanesulfonyl chloride.
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Pyrrolidinone linkage: Coupling of the phenyl group with a pyrrolidinone intermediate using amide bond-forming agents .
Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields (>70%) and purity.
Reactivity Profile
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Nucleophilic sites: The carboxamide and sulfonamide groups participate in hydrogen bonding.
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Electrophilic sites: The ketone in the pyrrolidinone moiety may undergo reduction or condensation reactions .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| RG7109 (HCV inhibitor) | NS5B polymerase | 3.2 | |
| VU0635186-1 (this compound) | Undisclosed | Pending |
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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Aqueous solubility: ~5 μg/mL (low, necessitating formulation aids).
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Lipophilicity: Predicted LogP = 2.32 (moderate, favoring blood-brain barrier penetration) .
Metabolic Stability
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Hepatocyte clearance: Low (<15 mL/min/kg), indicating slow hepatic metabolism.
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CYP inhibition: No significant inhibition of CYP3A4 or CYP2D6 .
Comparative Analysis with Structural Analogs
Impact of Substituents on Activity
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